molecular formula C11H7ClF2N2O B3027049 Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- CAS No. 1225278-65-8

Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-

Cat. No. B3027049
CAS RN: 1225278-65-8
M. Wt: 256.63
InChI Key: UGOHGIBWMNXIOM-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-, also known as 4-(2-chloropyridin-4-yloxy)-2,5-difluoroaniline, is a chemical compound with the molecular formula C11H7ClF2N2O .

properties

IUPAC Name

4-(2-chloropyridin-4-yl)oxy-2,5-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-11-3-6(1-2-16-11)17-10-5-7(13)9(15)4-8(10)14/h1-5H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOHGIBWMNXIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213643
Record name 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-

CAS RN

1225278-65-8
Record name 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225278-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (3.57 g, 2.1 mmol), zinc dust (8.14 g, 125 mmol) and ammonium chloride (6.66 g, 125 mmol) in THF (160 mL) and MeOH (160 ml) was stirred at RT for 2 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The crude product was partitioned between EtOAc (50 ml) and a mixture of water and saturated NaHCO3 (aq) (1:1; 50 ml). The mixture was extracted with EtOAc (2×50 ml). The combined organic extracts were dried (Na2SO4) and evaporated to yield 4-(2-chloropyridin-4-yloxy)-2,5-difluoroaniline (3.18 g, 100% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.26 (d, 1H), 7.24-7.19 (m, 1H), 7.00 (s, 1H), 6.94-6.92 (m, 1H), 6.74-6.69 (m, 1H), 5.54 (brs, 2H); MS (ESI) m/z: 257.0 (M+H+).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
8.14 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a Parr Shaker flask was combined 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (11.68 g, 40.8 mmol) and MeOH (200 ml) under argon. Raney Ni (50% wet, 0.955 g, 8.15 mmol) was added. The argon atmosphere was removed and replaced with hydrogen (10-20 psi) and the reaction mixture shaken under hydrogen for 4 hours. The completed reaction mixture was filtered through a pad of Celite® and the filtrate was concentrated to dryness to provide 4-(2-chloropyridin-4-yloxy)-2,5-difluoroaniline (8.2 g, 72% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.28 (d, J=5.9 Hz, 1H), 7.25 (dd, J=11.2, 7.5 Hz, 1H), 7.02 (dd, J=2.2 Hz, 1H), 6.95 (dd, J=5.8, 2.0 Hz, 1H), 6.74 (dd, J=12.3, 8.3 Hz, 1H), 5.57 (s, 2H); MS (ESI): m/z 257.0 [M+H]+
Quantity
11.68 g
Type
reactant
Reaction Step One
Name
Quantity
0.955 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (13.06 g, 45.6 mmol) was dissolved in methanol (228 mL) and THF (228 mL) and cooled in an ice bath. Ammonium chloride (24.37 g, 456 mmol) was added, followed by zinc dust (29.8 g, 456 mmol), and the mixture was stirred in an ice bath for 30 minutes. After 30 minutes the ice bath was removed and the reaction mixture was allowed to warm to room temperature. After an additional hour of stirring the mixture was filtered through Celite®, which was washed well with methanol. The filtrate was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was washed with additional water (50 mL) and brine (100 mL), dried over magnesium sulfate, and concentrated to give 4-(2-chloropyridin-4-yloxy)-2,5-difluorobenzenamine (11.60 g, 99% yield) as a light brown solid. MS (ESI) m/z: 257.0 (M+H+).
Quantity
13.06 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
solvent
Reaction Step One
Name
Quantity
228 mL
Type
reactant
Reaction Step Two
Quantity
24.37 g
Type
reactant
Reaction Step Three
Name
Quantity
29.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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